![molecular formula C28H26N2O4S B3538555 4-[(4-methylbenzyl)(methylsulfonyl)amino]-N-(4-phenoxyphenyl)benzamide](/img/structure/B3538555.png)
4-[(4-methylbenzyl)(methylsulfonyl)amino]-N-(4-phenoxyphenyl)benzamide
Overview
Description
This compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. The amide group is attached to another benzene ring through a sulfonyl group. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields .
Synthesis Analysis
While specific synthesis methods for this compound are not available, benzamide derivatives are typically synthesized through the reaction of benzoic acid derivatives with amines . The presence of the sulfonyl group suggests that a sulfonation reaction might be involved in the synthesis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of two benzene rings, an amide group, and a sulfonyl group. The exact structure would depend on the positions of these groups on the benzene rings .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the functional groups present. The benzene rings could undergo electrophilic aromatic substitution reactions, while the amide and sulfonyl groups could participate in various addition and substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present. For example, the presence of the amide and sulfonyl groups could increase the compound’s polarity and potentially its solubility in polar solvents .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[(4-methylphenyl)methyl-methylsulfonylamino]-N-(4-phenoxyphenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O4S/c1-21-8-10-22(11-9-21)20-30(35(2,32)33)25-16-12-23(13-17-25)28(31)29-24-14-18-27(19-15-24)34-26-6-4-3-5-7-26/h3-19H,20H2,1-2H3,(H,29,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WESZFXPNXSADHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-methylbenzyl)(methylsulfonyl)amino]-N-(4-phenoxyphenyl)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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